クロモトロープ2R

概要

説明

Chromotrope 2R is used for staining microsporidia in body fluids and stool samples. It is also used in modified Gomori’s trichrome staining. Chromotrope 2R has a high affinity for phospholipids and is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples .

Synthesis Analysis

A spectrophotometric method has been proposed for the rapid determination of pipazethate hydrochloride, dextromethorphan hydrobromide, and drotaverine hydrochloride using chromotrope 2B (C2B) and chromotrope 2R (C2R). The method consists of extracting the formed ion-associates into chloroform .Molecular Structure Analysis

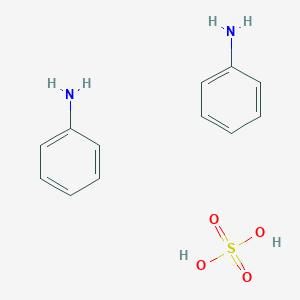

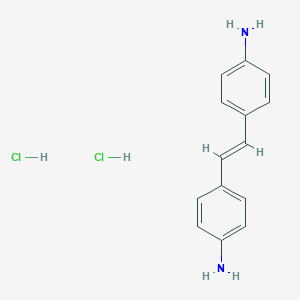

The molecular formula of Chromotrope 2R is C16H10N2Na2O8S2 . It is used as a chromogenic analytical probe for the quantification of proteins. Basic proteins stained red and the peak wavelength red shifts from 501.6 nm to 567 nm .Chemical Reactions Analysis

Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues. It has also been used for the staining of eosinophils in lung sections . A novel molybdovanadophosphoric acid supported kaolin hybrid catalyst has been used for Chromotrope 2R dye degradation in water .Physical And Chemical Properties Analysis

Chromotrope 2R is a dark brown powder . Its molecular weight is 468.37 . The melting point is 198 °C / 388.4 °F .科学的研究の応用

微胞子虫染色

クロモトロープ2Rは、体液や便サンプル中の微胞子虫の染色に使用されます。 この用途は、これらの寄生性真菌によって引き起こされる感染症の診断と研究に不可欠です .

組織学的染色

This compoundは、リン脂質に対する高い親和性があるため、組織学的試験でミトコンドリア膜および小胞体膜の染色に使用されます。 これは、細胞構造の可視化と研究を助けます .

タンパク質定量

This compoundは、タンパク質の定量のための発色分析プローブとして役立ちます。 この用途は、タンパク質測定が不可欠なさまざまな生化学研究分野で重要です .

錯滴定指示薬

分析化学では、this compoundは錯滴定の指示薬として使用されます。 これは、色の変化によって滴定の終点を決定するのに役立ちます .

細胞学染色

この化合物は、細胞の研究である細胞学における染色剤としても使用されます。 細胞学染色法は、顕微鏡下で細胞サンプルを調べるのに不可欠です .

ゴモリトリクローム染色

This compoundは、改変されたゴモリトリクローム染色の不可欠な部分であり、組織サンプル中の筋肉線維、コラーゲン、およびフィブリンを区別するために使用されます

作用機序

Target of Action

Chromotrope 2R, also known as Acid Red 29, is an azo dye that primarily targets phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.

Mode of Action

Chromotrope 2R interacts with its targets, the phospholipids, by binding to them with high affinity . This interaction is primarily used for staining purposes in histological samples .

Biochemical Pathways

Given its staining properties, it can be inferred that it plays a role in visualizing certain cellular structures and components, particularly those involving phospholipids .

Result of Action

The primary result of Chromotrope 2R’s action is the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This staining allows for the visualization of these cellular structures, which can be crucial in various research and diagnostic applications .

Safety and Hazards

将来の方向性

Chromotrope 2R has been used in various research studies. For instance, a facile, convenient, and cost-effective vortex-assisted dispersive solid phase micro extraction (VA-D-μ-SPE) was proposed to pre-concentrate chromotrope 2R dye (C2R) from aqueous media . Another study investigated the electrochemical behaviors of the interaction of chromotrope 2R (CH2R) with human serum albumin (HSA) using linear sweep voltammetry .

生化学分析

Biochemical Properties

Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that Chromotrope 2R may interact with proteins and enzymes located in these organelles.

Cellular Effects

Chromotrope 2R has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that Chromotrope 2R can have effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of Chromotrope 2R is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .

Temporal Effects in Laboratory Settings

It is known that Chromotrope 2R can be easily degraded under ultraviolet C (UVC) light irradiation .

Metabolic Pathways

Given its high affinity for phospholipids, it may be involved in lipid metabolism .

Transport and Distribution

Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .

Subcellular Localization

Chromotrope 2R is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.

特性

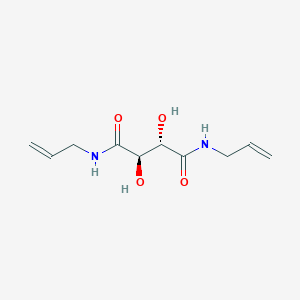

| { "Design of the Synthesis Pathway": "Chromotrope 2R can be synthesized through a multi-step process involving the condensation of various starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "aniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "sodium bisulfite", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,4-dinitrophenol is reacted with aniline in the presence of sulfuric acid to form 2,4-diaminophenol.", "Step 2: 2,4-diaminophenol is then acetylated with acetic anhydride to form 2,4-diacetamidophenol.", "Step 3: Sodium nitrite is added to a solution of 2,4-diacetamidophenol in acetic acid to form the diazonium salt.", "Step 4: The diazonium salt is then coupled with sodium bisulfite to form the chromotrope 2R intermediate.", "Step 5: The intermediate is then purified through recrystallization from water and sodium chloride." ] } | |

CAS番号 |

4197-07-3 |

分子式 |

C16H12N2NaO8S2 |

分子量 |

447.4 g/mol |

IUPAC名 |

disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26); |

InChIキー |

HCONNFRSAKMKII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

その他のCAS番号 |

4197-07-3 |

ピクトグラム |

Irritant |

同義語 |

chromotrope 2R |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

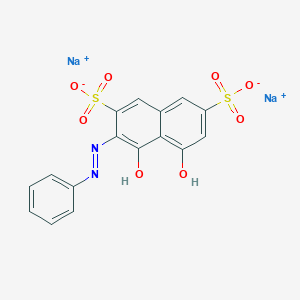

Q1: What is the molecular formula and weight of Chromotrope 2R?

A1: Chromotrope 2R (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.

Q2: Is there any spectroscopic data available for Chromotrope 2R?

A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. Chromotrope 2R exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []

Q3: Is Chromotrope 2R stable under various pH conditions?

A: Chromotrope 2R exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []

Q4: What about the compatibility of Chromotrope 2R with different materials?

A: Chromotrope 2R demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []

Q5: How is Chromotrope 2R used in analytical chemistry?

A5: Chromotrope 2R is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:

- Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]

- Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]

- Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []

Q6: Can you elaborate on the use of Chromotrope 2R in biological staining?

A6: Chromotrope 2R is a valuable stain in histological and cytological studies:

- Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]

- Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]

- Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []

Q7: Are there any environmental applications of Chromotrope 2R?

A: While not extensively covered in the provided research, one study explored the influence of gallic acid on Chromotrope 2R oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury](/img/structure/B213090.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)